
4-Isobutoxy-benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-Isobutoxy-benzoyl chloride does not appear to be directly synthesized or analyzed in the provided papers. However, the papers do discuss the synthesis and characterization of various benzoyl chloride derivatives, which can offer insights into the general behavior and reactivity of such compounds. For instance, the synthesis of benzyl γ-ketohexanoates involves the reaction of monoesters of succinic acid with thionyl chloride to produce 4-benzyloxy-4-ketobutanoyl chlorides . This suggests that similar methods could potentially be applied to synthesize 4-Isobutoxy-benzoyl chloride by substituting the appropriate alcohol in the reaction.
Synthesis Analysis
The papers provided detail the synthesis of complex organic compounds that include the use of acid chlorides as key intermediates. In the first paper, a series of acid chlorides are synthesized and then converted into keto-esters . Although 4-Isobutoxy-benzoyl chloride is not specifically mentioned, the methodology described could be relevant for its synthesis, as it involves the use of thionyl chloride, a common reagent for transforming carboxylic acids into acid chlorides.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Isobutoxy-benzoyl chloride is characterized using various spectroscopic techniques such as UV-VIS, IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques are essential for confirming the structure of synthesized compounds, including the identification of functional groups and the overall molecular framework.
Chemical Reactions Analysis
The papers do not directly address the reactivity of 4-Isobutoxy-benzoyl chloride, but they do provide examples of how acid chlorides can react with other reagents. For example, the second paper describes the reaction of dicarboxylic acid chlorides with oximes to produce isoxazolidinediones and benzoxazine-diones . This demonstrates the reactivity of acid chlorides in forming cyclic compounds, which could be extrapolated to the reactivity of 4-Isobutoxy-benzoyl chloride in similar conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-Isobutoxy-benzoyl chloride are not detailed in the papers, the characterization of related compounds provides a basis for understanding what one might expect. The physical properties such as melting points, boiling points, and solubilities are typically determined experimentally, and the chemical properties can be inferred from known reactivity patterns of benzoyl chlorides and isobutoxy groups .
Aplicaciones Científicas De Investigación
-
Antiviral Activity
- Application : Indole derivatives, which can be synthesized using benzoyl chloride derivatives, have shown potential as antiviral agents .
- Method : The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate was prepared and tested for its inhibitory activity against influenza A .
- Results : The compound showed inhibitory activity against influenza A with a certain IC50 value .
-
Solvolysis
- Application : Benzoyl chlorides, including p-Z-substituted benzoyl chlorides, undergo solvolysis in weakly nucleophilic media .
- Method : Rate constants and activation parameters are reported for solvolyses of p-Z-substituted benzoyl chlorides in 97% w/w hexafluoroisopropanol-water .
- Results : Plots of log k vs. σp in 97H are consistent with previous research showing that a cationic reaction channel is dominant .
Safety And Hazards
Propiedades
IUPAC Name |
4-(2-methylpropoxy)benzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNFCXXOIZDEPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406369 |
Source


|
| Record name | 4-Isobutoxy-benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxy-benzoyl chloride | |
CAS RN |
40782-45-4 |
Source


|
| Record name | 4-Isobutoxy-benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


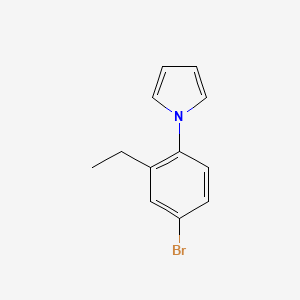
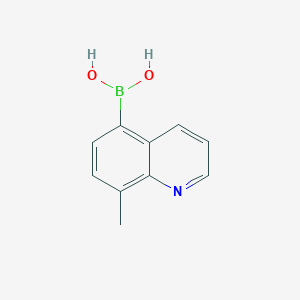
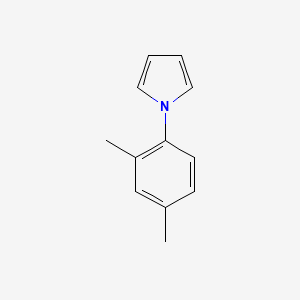

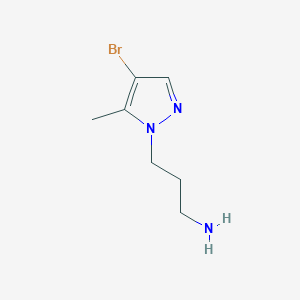
![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)
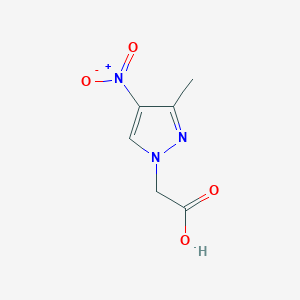
![2-[(5-Ethylpyridin-2-yl)methyl]azepane](/img/structure/B1335474.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335476.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335479.png)
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335482.png)
![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335483.png)